N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide
Description
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide is a small-molecule compound featuring a 1,6-dihydropyridazinone core substituted with a furan-2-yl group at position 3 and an ethyl-linked 3,4-dimethylbenzamide moiety. This structure combines aromatic heterocycles (furan, pyridazinone) with a lipophilic benzamide group, a design strategy commonly employed in medicinal chemistry to balance solubility and target binding .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-6-15(12-14(13)2)19(24)20-9-10-22-18(23)8-7-16(21-22)17-4-3-11-25-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRFEFCOONDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the formation of the pyridazine ring, and
Biological Activity
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a furan ring fused to a dihydropyridazine structure, which is known for diverse biological activities. Its molecular formula is , and it possesses unique chemical properties that facilitate its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological receptors and pathways. The proposed mechanisms of action for this compound include:
- DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and potentially disrupting cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies propose that these compounds may increase oxidative stress in tumor cells.
Antitumor Activity
A significant body of research has focused on the antitumor potential of this compound. For instance, studies have evaluated its efficacy against various cancer cell lines such as A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung carcinoma).
| Cell Line | IC50 (μM) | Assay Type | Notes |
|---|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Assay | High cytotoxicity observed |
| HCC827 | 20.46 ± 8.63 | 3D Assay | Lower efficacy in 3D models |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay | Effective but less than in 2D |
The compound showed promising results in both two-dimensional (2D) and three-dimensional (3D) cultures, with higher efficacy noted in the 2D assays compared to the 3D models .
Antimicrobial Activity
In addition to its antitumor effects, this compound has also been evaluated for antimicrobial properties against common pathogens such as E. coli and S. aureus. The results demonstrated significant antibacterial activity, suggesting its potential as an antimicrobial agent .
Case Studies
Several case studies have examined the biological activity of related compounds:
- Furamidine Derivatives : A study highlighted the broad-spectrum antimicrobial activities of furamidine derivatives, which share structural similarities with our compound of interest .
- Benzimidazole Compounds : Research on benzimidazole derivatives revealed their potential as hypoxia-selective agents against tumor cells, providing a comparative framework for understanding the action of similar heterocyclic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Modifications
The compound shares a 1,6-dihydropyridazinone scaffold with several analogs, but its substituents distinguish it from others. Below is a comparative analysis of key derivatives:
Table 1: Structural and Molecular Comparison
Functional and Pharmacological Differences
- CPX, which includes a pyridinone-acetamide side chain, demonstrated superior binding affinity (−8.1 kcal/mol) compared to disaccharides like trehalose (−1.8 kcal/mol) . The 3,4-dimethylbenzamide group in the target compound may enhance hydrophobic interactions compared to halogenated or polar substituents in analogs.
- Synthetic Accessibility : Derivatives such as 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () were synthesized in "better yields" using caesium carbonate and DMF, suggesting that similar methods could apply to the target compound .
Q & A
Q. Table 1. Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 12h | 65-75 | |
| Amide Coupling | HATU, DIPEA, DMF, RT, 24h | 70-80 | |
| Purification | Silica gel (EtOAc/Hexane 3:7) | >95% purity |
Basic: Which spectroscopic and analytical methods are optimal for characterization?
Methodological Answer:
A combination of techniques ensures structural confirmation and purity assessment:
- NMR Spectroscopy : Use H and C NMR in deuterated DMSO to identify proton environments (e.g., furan protons at δ 6.4–7.2 ppm, dihydropyridazine NH at δ 10.2 ppm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 395.15) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Q. Table 2. Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| H NMR (DMSO-d6) | δ 2.25 (s, 6H, CH3), δ 6.55 (d, J=3.5 Hz, furan) | |
| HRMS (ESI+) | m/z 395.1521 [M+H] (calc. 395.1509) |
Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a positive control) .
- Structural Validation : Compare with analogs (e.g., trifluoromethyl vs. methyl substituents) using molecular docking (AutoDock Vina) to assess binding affinity differences .
- Statistical Analysis : Apply ANOVA to evaluate inter-laboratory variability, with p<0.05 indicating significance .
Q. Table 3. Bioactivity Comparison
| Study | Assay Type | IC50 (µM) | Structural Analog | Reference |
|---|---|---|---|---|
| Anticancer (in vitro) | MTT (HeLa cells) | 12.3 ± 1.5 | 3,4-dimethylbenzamide | |
| Enzyme Inhibition | Kinase assay (CDK2) | 8.7 ± 0.9 | Trifluoromethyl derivative |
Advanced: What are best practices for crystallographic analysis using SHELX?
Methodological Answer:
For X-ray crystallography:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELXTL (Bruker AXS) for integration and scaling .
- Structure Solution : Execute SHELXD for phase determination via dual-space methods. Refine with SHELXL using anisotropic displacement parameters .
- Validation : Check R-factor convergence (<5%), and validate geometry with WinGX (e.g., bond angles within 2σ of ideal values) .
Q. Table 4. Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| R-factor | 0.042 | |
| Resolution (Å) | 0.84 |
Advanced: How to design experiments to evaluate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Use stopped-flow spectroscopy to measure initial reaction rates under varying substrate concentrations (Lineweaver-Burk plots) .
- Docking Studies : Perform molecular dynamics simulations (AMBER) to identify key interactions (e.g., hydrogen bonds with pyridazine oxygen) .
- Competitive Inhibition Tests : Co-incubate with ATP (1–10 mM) and monitor Ki values via Dixon plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
